molecular formula C48H28O30 B1257213 Terchebulin CAS No. 132854-40-1

Terchebulin

Cat. No.: B1257213
CAS No.: 132854-40-1
M. Wt: 1084.7 g/mol
InChI Key: XLTUFSWXCLUYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terchebulin is a hydrolyzable tannin isolated from the dried fruits of Terminalia chebula , a plant with a long-standing history in traditional medicine systems like Ayurveda and Tibetan medicine . As a component of this complex botanical extract, this compound falls within a class of bioactive compounds under investigation for their broad spectrum of pharmacological activities. Researchers are exploring the potential antioxidant and anti-inflammatory properties of tannins like this compound, which are areas of significant interest in early-stage pharmacological discovery . The compound is part of a group of over 149 identified chemical constituents in Chebulae Fructus, contributing to the plant's reported biological activities . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not manufactured for use in humans. It must not be used as a drug, for in vitro diagnostic procedures, or for any clinical applications. The product has not been tested for safety or efficacy .

Properties

IUPAC Name

4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28O30/c49-12-1-7-18(30(58)25(12)53)19-8(2-13(50)26(54)31(19)59)45(67)78-41-40(77-44(7)66)37-17(73-48(41)70)6-71-42(64)11-4-15(52)28(56)34(62)36(11)72-16-5-10-21-23-24(47(69)76-38(21)29(16)57)22(33(61)35(63)39(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(55)32(20)60/h1-5,17,37,40-41,48-63,70H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTUFSWXCLUYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2O)OC2=C(C(=C(C=C2C(=O)O1)O)O)O)C(=O)O8)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Elucidation Methodologies of Terchebulin

Extraction Techniques from Terminalia Species

Terchebulin is predominantly isolated from various parts of plants belonging to the Terminalia genus, a member of the Combretaceae family. frontiersin.org Researchers have successfully extracted this compound from species such as Terminalia chebula, Terminalia macroptera, Terminalia laxiflora, and Terminalia avicennoides. nih.govnih.govnih.gov

The initial step typically involves the use of organic solvents to create crude extracts from the plant material, such as the fruits, bark, or wood. nih.govnih.gov Methanol is a commonly used solvent for this purpose. nih.govscielo.br For instance, a study on Terminalia laxiflora wood utilized a methanolic crude extract for further fractionation. scielo.br Another investigation into Terminalia avicennoides also began with a methanolic extract. nih.gov

Following the initial extraction, a process of solvent partitioning is often employed to separate compounds based on their polarity. This typically involves using a series of solvents with increasing or decreasing polarity. Common solvents used in this fractionation process include water, ethyl acetate (B1210297), and n-butanol. nih.govchemfaces.com For example, in the study of Anogeissus leiocarpus and Terminalia avicennoides, the methanolic extracts were partitioned into aqueous, butanolic, ethyl acetate, and methanolic fractions. nih.gov The butanolic fraction was found to be particularly rich in hydrolysable tannins, including this compound. nih.govchemfaces.com Similarly, the extraction from Terminalia macroptera roots involved partitioning an ethanol (B145695) extract into diethyl ether and water fractions. nih.gov

In some methodologies, enzyme-assisted extraction has been explored to enhance the yield of specific compounds from Terminalia chebula. ijpsr.com Additionally, aqueous extraction methods have also been utilized, particularly for preparing extracts for biological activity screening. scielo.brgoogle.com The choice of extraction method and solvents is crucial for maximizing the yield of this compound and simplifying subsequent purification steps.

Chromatographic Separation Strategies for this compound Isolation

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of phytochemicals. A variety of chromatographic methods are employed, often in combination, to achieve the desired purity.

Column Chromatography is a fundamental technique used for the initial separation of compounds from the crude extract or its fractions. A widely used stationary phase for the separation of tannins like this compound is Sephadex LH-20 . nih.govchemfaces.comnih.gov This size-exclusion chromatography resin effectively separates molecules based on their size, making it suitable for purifying polyphenolic compounds. Activity-guided chromatographic separation of the butanolic fraction from Terminalia avicennoides on a Sephadex LH-20 column led to the isolation of this compound among other hydrolysable tannins. nih.gov

Medium Pressure Liquid Chromatography (MPLC) with an octadecyl-silica (ODS) column has also been utilized for the fractionation of methanolic crude extracts from Terminalia laxiflora. scielo.br

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently used for both analytical and preparative purposes in the study of this compound. nih.govresearchgate.netplos.org Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov A study on Terminalia chebula fruits described an RP-HPLC method for the determination of fourteen components, including this compound, using a binary gradient with a phosphoric acid solution and acetonitrile (B52724). nih.gov Preparative HPLC is employed to isolate pure this compound from fractions that have shown promising activity in initial screenings. nih.govplos.org For instance, in a study on Terminalia chebula, preparative HPLC was used to fractionate the extract, leading to the identification of this compound. plos.org

Table 1: Chromatographic Methods for this compound Isolation

Chromatographic TechniqueStationary Phase/ColumnApplicationReference
Column ChromatographySephadex LH-20Purification of hydrolysable tannins chemfaces.com, nih.gov, nih.gov
Medium Pressure Liquid Chromatography (MPLC)Octadecyl-silica (ODS)Fractionation of crude extracts scielo.br
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)Analytical determination and preparative isolation nih.gov, plos.org

Spectroscopic Approaches in Structural Elucidation of this compound

Once isolated, the definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic techniques. chemfaces.combiocrick.com These methods provide detailed information about the molecule's mass, atomic connectivity, and functional groups.

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) , are powerful tools for the characterization of tannins. nih.govscielo.br These techniques allow for the separation of compounds in a mixture followed by their immediate mass analysis. In the analysis of Terminalia macroptera root extracts, LC-UV-ES-MS (Liquid Chromatography-Ultraviolet-Electrospray Ionization-Mass Spectrometry) was instrumental in identifying this compound. nih.gov UPLC-Q-TOF/MS, performed in negative ionization mode, has been used to obtain the mass spectrum of this compound, showing a prominent ion at m/z 1083, which corresponds to the deprotonated molecule [M-H]⁻. scielo.brresearchgate.net The high resolution and mass accuracy of TOF-MS allow for the determination of the molecular formula, which for this compound has been confirmed as C₄₈H₂₈O₃₀. scielo.br Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help in identifying structural motifs within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. nih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to determine the precise arrangement of atoms and the stereochemistry of the molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), shows characteristic signals for the glucose core and the various aromatic protons of the galloyl and terchebulic acid moieties. scielo.brresearchgate.net For example, specific proton signals have been assigned to positions such as H-1″, H-2″, H-3″, H-4″, H-5″, and H-6″ of the glucose unit, as well as to the aromatic protons H-A2, H-B6, H-C2, and H-D6. scielo.brresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netrsc.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the complex structure of this compound. researchgate.net The spectroscopic data obtained for isolated this compound are often compared with published data to confirm its identity. researchgate.net

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) for this compound in CD₃OD

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)Reference
one of the H-6″3.04t11.6 scielo.br, researchgate.net
H-5″4.21t10.3 scielo.br, researchgate.net
one of the H-6″4.48t8.9 scielo.br, researchgate.net
H-4″4.78t11.0 scielo.br, researchgate.net
H-2″4.98dd3.5, 9.7 scielo.br, researchgate.net
H-1″5.23d2.8 scielo.br, researchgate.net
H-3″5.64t9.6 scielo.br, researchgate.net
H-B66.37s scielo.br, researchgate.net
H-D66.42s scielo.br, researchgate.net
H-A26.56s scielo.br, researchgate.net
H-C26.79s scielo.br, researchgate.net
H-57.48s scielo.br, researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy provide valuable information about the functional groups and conjugation within the this compound molecule. scielo.brscience.gov

UV-Vis spectroscopy is used to analyze compounds with chromophores, which are parts of the molecule that absorb light in the UV-visible range. researchgate.netyoutube.com The UV spectrum of this compound exhibits absorption maxima that are characteristic of its polyphenolic structure, which includes numerous aromatic rings and carbonyl groups. This technique is often used in conjunction with HPLC (HPLC-UV) for the detection and quantification of this compound in plant extracts. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edufip.org The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of esters and carboxylic acids, and aromatic C=C bonds, consistent with its structure as a hydrolysable tannin. chemclassjournal.com For instance, a study on Terminalia avicennioides extract, which contains this compound, showed IR bands corresponding to O-H stretching, C=O stretching of a carbonyl group, and C-H stretching of alkanes. chemclassjournal.com

List of Chemical Compounds

Acetonitrile

Anogeissus leiocarpus

Butanol

Carbon

Chebulagic acid

Chebulinic acid

Corilagin

Diethyl ether

Ellagic acid

Ethanol

Ethyl acetate

Gallic acid

Glucose

Hydrogen

Methanol

n-Butanol

n-Hexane

Nitrogen

Oxygen

Phosphoric acid

Punicalagin (B30970)

Quercetin

this compound

Terminalia avicennioides

Terminalia chebula

Terminalia laxiflora

Terminalia macroptera

Water

Biosynthesis and Biogenetic Relationships of Terchebulin

Proposed Biosynthetic Pathways of Ellagitannins Relevant to Terchebulin

The general biosynthetic pathway for ellagitannins initiates from gallic acid, which is derived from the shikimate pathway intermediate 3-dehydroshikimic acid. Gallic acid is then esterified with glucose to form β-glucogallin (1-O-galloyl-β-D-glucose). Through a series of subsequent galloylation steps, using β-glucogallin as a galloyl donor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is formed. PGG serves as a pivotal precursor in the ellagitannin pathway.

The defining step in ellagitannin biosynthesis is the oxidative coupling of spatially adjacent galloyl groups on PGG to form hexahydroxydiphenoyl (HHDP) units. For instance, tellimagrandin II, an early ellagitannin in the pathway, originates from the dehydrogenation of two adjacent galloyl groups of PGG, leading to the formation of the 3,4,5,3´,4´,5´-HHDP residue. Further dehydrogenation of galloyl groups can lead to compounds like casuarictin (B1680760) from tellimagrandin II.

While the precise enzymatic steps for every ellagitannin are not fully elucidated, it is generally accepted that the structural diversity among the over 500 identified ellagitannins arises from various combinations and permutations of intra- and intermolecular oxidative couplings of galloyl units and HHDP units. The unique terchebulic acid moiety present in this compound is believed to be derived from an oxidative carbon-oxygen coupling of adjacent flavogallonic acid and gallic acid esters nih.gov. This suggests a specialized branch within the broader ellagitannin pathway leading to this compound's distinct structure.

Identification of Biogenetically Related Tannins and Precursors

This compound is often isolated alongside a suite of other hydrolyzable tannins and their precursors, particularly from Terminalia chebula. Key biogenetically related compounds include:

Gallic acid : A fundamental precursor, forming the initial galloyl esters with glucose.

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) : The central intermediate from which HHDP-containing ellagitannins are derived.

Flavogallonic acid : This compound, along with gallic acid esters, is a direct biogenetic precursor to the terchebulic acid moiety of this compound through oxidative coupling nih.gov.

Ellagitannins : Several other ellagitannins are found concurrently with this compound in Terminalia chebula, indicating their close biogenetic relationship. These include punicalagin (B30970), terflavin A, terflavin B, punicalin, castalagin, chebulagic acid, chebulinic acid, corilagin, and neochebulinic acid nih.gov. Tellimagrandin I, Tellimagrandin II, and Casuarictin are also important intermediates and related structures in the ellagitannin pathway.

Enzymatic Transformations and Modifications in this compound Synthesis

Enzymatic transformations are central to ellagitannin biosynthesis. Laccases, a type of phenol (B47542) oxidase, are known to catalyze the oxidative coupling between adjacent galloyl groups to form HHDP groups, a characteristic feature of ellagitannins. For example, a laccase-type phenol oxidase from Tellima grandiflora has been observed to catalyze the formation of the 4,6-O-HHDP group. These enzymes facilitate the complex C-C and C-O oxidative couplings that lead to the diverse structures of ellagitannins.

While specific enzymes directly responsible for the formation of the terchebulic acid moiety within this compound are not explicitly detailed in the provided information, the process is described as an "oxidative carbon-oxygen coupling" nih.gov. This strongly implies the involvement of oxidoreductases, such as laccases or similar enzymes, which are known to mediate such reactions in plant secondary metabolism. The complexity of ellagitannin structures suggests a cascade of enzymatic steps, including galloyltransferases for esterification and various oxidases for cyclization and coupling reactions.

In Planta Distribution and Variation of this compound Content

This compound is a significant phytochemical found predominantly in the fruits and leaves of Terminalia chebula Retz. nih.gov. This plant species is widely distributed, particularly in the Indian subcontinent and adjacent areas.

The concentration of tannins, including this compound, in Terminalia chebula fruits can vary considerably. Research indicates that the total tannin content in T. chebula fruits ranges from approximately 32% to 34%. This variation is influenced by factors such as geographical distribution.

Tannin Content in Terminalia chebula Fruits

Compound ClassContent Range (%)Source
Total Tannins32-34

This variability underscores the importance of considering environmental and geographical factors when studying the phytochemical profile of Terminalia chebula and its constituents like this compound.

Molecular and Cellular Mechanisms of Action of Terchebulin

Elucidation of Specific Cellular Targets

Research into the specific cellular targets of Terchebulin has identified several areas of activity. As a hydrolyzable tannin, it possesses a high affinity for proteins and polysaccharides. nih.gov This characteristic is believed to be central to its mechanism of action, particularly in its antiviral effects where it is thought to target viral adsorption to the host cell membrane. nih.gov

Studies on hydrolyzable tannins from Terminalia chebula, such as chebulagic acid and punicalagin (B30970), which are structurally related to this compound, suggest that their antiviral activity against Herpes Simplex Virus 1 (HSV-1) involves targeting viral glycoproteins. nih.govnih.gov These glycoproteins are essential for the virus's interaction with host cell surface glycosaminoglycans (GAGs), a critical step for viral entry and cell-to-cell spread. nih.govnih.gov

Furthermore, this compound has demonstrated notable antibacterial activity against Propionibacterium acnes, the bacterium implicated in acne, and also exhibits lipase (B570770) inhibitory activity. researchgate.net It has also been identified as having antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Table 1: Observed Biological Activities and Potential Cellular Targets of this compound

Biological Activity Potential Cellular Target/Mechanism Reference
Antiviral (HSV-1) Viral glycoproteins, inhibition of viral adsorption to host cell membrane nih.gov
Antibacterial Inhibition of Propionibacterium acnes researchgate.net
Antiplasmodial Inhibition of Plasmodium falciparum researchgate.net
Enzyme Inhibition Inhibition of lipase researchgate.net

Modulation of Intracellular Signaling Pathways

This compound and its associated compounds exert significant influence over several key intracellular signaling pathways that are crucial in inflammation and cellular stress responses.

Nuclear Factor Kappa B (NF-κB) Pathway Interactions

The Nuclear Factor Kappa B (NF-κB) pathway is a primary regulator of inflammatory responses, and its modulation is a key aspect of the bioactivity of Terminalia chebula extracts. mdpi.comdovepress.com Hydrolyzable tannin fractions (HTF) derived from T. chebula fruits, which contain this compound, have been shown to inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netnih.gov This anti-inflammatory action is achieved by preventing the translocation of NF-κB into the nucleus, thereby inhibiting the expression of pro-inflammatory genes. researchgate.net The mechanism involves blocking the phosphorylation and subsequent degradation of IκB proteins, which normally hold NF-κB inactive in the cytoplasm. researchgate.net Studies have specifically noted the inhibition of the p65 subunit of NF-κB. researchgate.net Other related ellagitannins have also been shown to silence the NF-κB pathway, highlighting this as a common mechanism for this class of compounds. nih.govjuniperpublishers.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, and survival. scienceopen.com Research has demonstrated that the anti-inflammatory effects of hydrolysable tannin fractions from T. chebula are also mediated through the inhibition of MAPK signaling pathways. researchgate.netnih.govfrontiersin.org In concert with NF-κB inhibition, this action reduces the production of inflammatory mediators. researchgate.net The anti-arthritic properties of compounds from T. chebula, such as chebulanin (B3028181) and chebulagic acid, are linked to the dual inhibition of both NF-κB and MAPK pathways. researchgate.netfrontiersin.org

Extracellular-Regulated Protein Kinase (ERK) Involvement

The Extracellular-Regulated Protein Kinase (ERK) pathway is a specific and well-studied cascade within the MAPK family, primarily associated with cell growth and proliferation. frontiersin.organygenes.com The inhibitory effect of T. chebula extracts on the MAPK pathway has been specifically linked to the disruption of ERK activation. researchgate.net Aqueous extracts of T. chebula fruit have been found to inhibit the phosphorylation of ERK in interleukin-1β-treated human chondrocytes. researchgate.net This prevents the activated ERK from moving into the nucleus to regulate gene expression, thereby dampening the inflammatory response. researchgate.netanygenes.com

Toll-Like Receptor 4 (TLR4) and Myeloid Differentiation Primary Response Protein 88 (MyD88) Signaling

Toll-Like Receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses. mdpi.com Upon activation, TLR4 recruits the adapter protein Myeloid Differentiation Primary Response Protein 88 (MyD88), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of inflammatory cytokines. mdpi.comnih.gov Extracts from Terminalia chebula have been shown to exert anti-inflammatory effects by modulating this TLR4/MyD88/NF-κB signaling pathway. researchgate.netresearchgate.netmdpi.com For instance, an ethyl acetate (B1210297) extract of T. chebula was found to regulate the activation of this pathway in a mouse model of ulcerative colitis. researchgate.net Other ellagitannins, like oenothein B, have also been shown to reduce nitric oxide production stimulated by TLR2 and TLR4 agonists. acs.org While the extracts show clear activity, the direct action of isolated this compound on the TLR4/MyD88 complex is an area for further research.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. cetjournal.it When activated, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant genes, including Heme Oxygenase-1 (HO-1). dovepress.commdpi.com This pathway is a significant target for the antioxidant effects of ellagitannins. nih.govresearchgate.net For example, punicalagin, another prominent ellagitannin, has been shown to induce HO-1 expression via the activation of the Nrf2 pathway. juniperpublishers.comnih.gov Similarly, ellagic acid, a core component of ellagitannins, exerts protective effects through the upregulation of the Nrf2/HO-1 system. frontiersin.org Activation of the Nrf2/HO-1 pathway not only boosts antioxidant defenses but also suppresses NF-κB-dependent inflammation, highlighting a crucial crosstalk between these defensive and inflammatory pathways. dovepress.commdpi.com

Table 2: Summary of this compound's (and related compounds') Interactions with Signaling Pathways

Pathway Effect Mechanism Reference
NF-κB Inhibition Blocks phosphorylation of IκB and nuclear translocation of p65. researchgate.netresearchgate.netnih.gov
MAPK Inhibition Suppresses the activation of MAPK signaling cascades. researchgate.netnih.govfrontiersin.org
ERK Inhibition Prevents the phosphorylation of ERK. researchgate.net
TLR4/MyD88 Modulation Regulates the TLR4/MyD88/NF-κB signaling axis (as part of an extract). researchgate.netresearchgate.netmdpi.com
Nrf2/HO-1 Activation Activates Nrf2, leading to increased expression of antioxidant gene HO-1. juniperpublishers.comnih.govfrontiersin.org

Mechanisms in Apoptosis Induction

Emerging research indicates that extracts containing this compound can trigger apoptosis, or programmed cell death, in cancer cells through mitochondria-mediated pathways. scielo.brfrontiersin.org This process involves a series of orchestrated molecular events, including the regulation of key protein families and the activation of specific enzymatic cascades.

Regulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway of apoptosis. numberanalytics.comwikipedia.org This family includes both pro-apoptotic members, which promote cell death, and anti-apoptotic members, which inhibit it. wikipedia.orgfrontiersin.org The balance between these opposing factions dictates the cell's fate. Extracts of Terminalia chebula, which contain this compound, have been shown to regulate the Bcl-2 family, thereby influencing the mitochondrial pathway of apoptosis. scielo.brfrontiersin.orgresearchgate.net This regulation is a key step in initiating the apoptotic cascade. The Bcl-2 family proteins primarily exert their influence at the mitochondrial outer membrane, controlling its permeability. wikipedia.orgmdpi.com

Caspase Activation Cascades

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. numberanalytics.commdpi.com They exist as inactive zymogens and are activated through proteolytic cascades. numberanalytics.comnih.gov There are two main pathways for caspase activation: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. numberanalytics.commdpi.com In the context of this compound-containing extracts, the intrinsic pathway is of particular interest. The release of mitochondrial proteins, such as cytochrome c, into the cytosol triggers the formation of a protein complex called the apoptosome. numberanalytics.comlibretexts.org This complex then activates an initiator caspase, such as caspase-9, which in turn activates executioner caspases like caspase-3. numberanalytics.comlibretexts.org Studies on extracts from Terminalia chebula have demonstrated an increase in the activation of caspase-3, indicating that caspase activation is a primary mechanism through which these extracts induce apoptosis. scielo.brresearchgate.netscielo.br

Poly (ADP-ribose) Polymerase (PARP) Cleavage

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated executioner caspases, such as caspase-3. This cleavage renders PARP inactive, preventing DNA repair and facilitating cell death. Research on Terminalia chebula extracts, which are a source of this compound, has shown that they induce PARP cleavage. scielo.brresearchgate.netscielo.br This event is a hallmark of apoptosis and serves as further evidence of the pro-apoptotic activity of these extracts. For instance, studies on red ginseng extracts have also shown that a reduction in caspase-3 activation is accompanied by detected PARP cleavage, suggesting a conserved apoptotic pathway. scirp.org

Cytochrome c Release from Mitochondria

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical event in the intrinsic apoptotic pathway. ebi.ac.ukebi.ac.uknih.govembopress.org This release is often regulated by the Bcl-2 family of proteins. nih.gov Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the caspase cascade. numberanalytics.comlibretexts.org Extracts from Terminalia chebula containing this compound have been observed to promote the release of cytochrome c from the mitochondria into the cytoplasm, a key step that triggers the downstream events of apoptosis. scielo.brfrontiersin.orgresearchgate.netscielo.br

Enzymatic Activity Modulation

This compound has been shown to modulate the activity of various enzymes, highlighting its potential as a bioactive compound.

Table 1: Enzymatic Inhibition by this compound and Related Compounds

CompoundEnzyme InhibitedIC50 ValueSource
This compound Lipase260.7 µM researchgate.netchemfaces.com
Gallic AcidLipase149.3 µM researchgate.netchemfaces.com
This compound Matrix Metalloproteinase (MMP)Not specified docsdrive.comgoogleapis.comdntb.gov.ua

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Research has demonstrated that this compound exhibits inhibitory activity against lipase, an enzyme involved in the breakdown of fats. researchgate.netchemfaces.com Specifically, this compound displayed an IC50 value of 260.7 µM for lipase inhibition. chemfaces.com In comparison, gallic acid, another compound found in Terminalia species, showed stronger lipase inhibitory activity with an IC50 value of 149.3 µM. researchgate.netchemfaces.com Furthermore, there is evidence to suggest that this compound can inhibit matrix metalloproteinases (MMPs), a group of enzymes involved in the degradation of the extracellular matrix. docsdrive.comgoogleapis.comdntb.gov.ua

Free Radical Scavenging Mechanisms

This compound is a potent antioxidant, a property attributed to its ability to scavenge free radicals. researchgate.netnih.govontosight.ai This activity is crucial in mitigating oxidative stress, which is implicated in various pathological conditions.

Table 2: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 ValueSource
This compound DPPH Radical Scavenging4.90 µM researchgate.netchemfaces.com
Ellagic AcidDPPH Radical Scavenging4.86 µM researchgate.netchemfaces.com
(+)-Catechin (Control)DPPH Radical Scavenging8.23 µM researchgate.net

The antioxidant capacity of this compound has been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. In these studies, this compound exhibited strong antioxidant activity, with an IC50 value of 4.90 µM. researchgate.netchemfaces.com This activity was comparable to that of ellagic acid (IC50 4.86 µM) and stronger than the positive control, (+)-catechin (IC50 8.23 µM). researchgate.net The potent free radical scavenging ability of this compound is largely attributed to the presence of multiple hydroxyl groups in its polyphenolic structure. ontosight.aifrontiersin.org These groups can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage.

Preclinical Pharmacological Investigations of Terchebulin

In Vitro Studies on Cellular Models.chemfaces.commdpi.commdpi.comnih.govplos.orgnih.govscielo.brscielo.brresearchgate.netresearchgate.netnih.gov

Terchebulin has been the subject of numerous in vitro studies to elucidate its pharmacological potential across a range of cellular models. chemfaces.commdpi.comnih.govplos.orgnih.govscielo.brscielo.brresearchgate.netresearchgate.netnih.gov These investigations have explored its antioxidant, anti-inflammatory, antimicrobial, antiproliferative, antiplasmodial, and neuroprotective properties.

Antioxidant Activity Assays.chemfaces.comderpharmachemica.comtandfonline.comnih.govnih.govrsc.orgresearchgate.netresearchgate.nettandfonline.com

The antioxidant capacity of this compound has been evaluated using various standard assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In a DPPH radical scavenging activity assay, this compound demonstrated significant antioxidant potential. chemfaces.com One study reported an IC50 value of 4.90 μM for this compound, which was comparable to the positive control, (+)-catechin, and slightly higher than ellagic acid (IC50 4.86 μM). chemfaces.com Another study highlighted that extracts containing this compound showed strong DPPH scavenging activity, with lower IC50 values indicating higher antioxidant capacity. tandfonline.com

Similarly, in ABTS radical cation decolorization assays, extracts of Terminalia chebula, a known source of this compound, exhibited potent scavenging activity. nih.govtandfonline.com The IC50 values for these extracts were found to be in the range of 2–5 µg/mL, which was statistically significant when compared to standards like Trolox and ascorbic acid. tandfonline.com The high antioxidant activity in these assays is often attributed to the rich tannin content, including this compound. tandfonline.com

Table 1: Antioxidant Activity of this compound and Related Compounds

Assay Compound/Extract IC50 Value Reference
DPPH Radical Scavenging This compound 4.90 μM chemfaces.com
DPPH Radical Scavenging Ellagic Acid 4.86 μM chemfaces.com
ABTS Radical Scavenging Terminalia chebula Extract 2-5 µg/mL tandfonline.com
ABTS Radical Scavenging Terminalia chebula Extract (TYH) 7.80 ± 0.23 µg/mL nih.gov

Anti-inflammatory Response Assessments.nih.govrsc.orgtandfonline.comijpsonline.comfrontiersin.orgresearchgate.net

This compound's anti-inflammatory properties have been investigated in cellular models, primarily focusing on its ability to inhibit key inflammatory mediators. Research has shown that this compound, as a component of Terminalia chebula extracts, can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. rsc.orgresearchgate.net The inhibition of NO is a crucial aspect of controlling inflammatory responses. researchgate.net

Aqueous extracts of T. chebula have demonstrated dose-dependent inhibition of nitric oxide synthesis in macrophage cell lines. nih.gov Furthermore, compounds isolated from Terminalia species, including tannins like this compound, are recognized for their anti-inflammatory effects, which are partly mediated through the inhibition of enzymes like cyclooxygenase (COX). rsc.orgresearchgate.net The inhibition of these inflammatory pathways suggests the potential of this compound as an anti-inflammatory agent. tandfonline.comfrontiersin.org

Antimicrobial Efficacy Against Specific Pathogens.chemfaces.commdpi.complos.orgchemfaces.combiocrick.comscielo.brresearchgate.netmdpi.comnih.govrsc.org

This compound has demonstrated notable antimicrobial activity against a variety of pathogens in in vitro studies.

One of the most frequently cited activities is its effect against Propionibacterium acnes (now Cutibacterium acnes), a bacterium implicated in acne. chemfaces.comchemfaces.combiocrick.com Studies have reported a minimum inhibitory concentration (MIC) of 125 µg/mL and a minimum bactericidal concentration (MBC) of 250 µg/mL for this compound against this bacterium. chemfaces.comchemfaces.combiocrick.com

This compound has also been identified as an active compound against multidrug-resistant Acinetobacter baumannii. plos.orgmdpi.comnih.govrsc.org In one study, the MIC90 of this compound against two strains of A. baumannii was 500 µg/mL. plos.org

Furthermore, research has indicated the antibacterial properties of this compound against other significant pathogens. It is among the hydrolysable tannins effective against problematic multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, and Escherichia coli. mdpi.com Additionally, this compound has shown inhibitory effects against Streptococcus sobrinus, a bacterium associated with dental caries, by inhibiting glucosyltransferase. scielo.br It also displayed potent activity in inhibiting the growth of Porphyromonas gingivalis, a key pathogen in periodontitis. researchgate.net

Table 2: Antimicrobial Activity of this compound

Pathogen Activity Concentration Reference
Propionibacterium acnes MIC 125 µg/mL chemfaces.comchemfaces.combiocrick.com
Propionibacterium acnes MBC 250 µg/mL chemfaces.comchemfaces.combiocrick.com
Acinetobacter baumannii MIC90 500 µg/mL plos.org
Streptococcus sobrinus Glucosyltransferase Inhibition (IC50) 7.5 µM scielo.br

Antiproliferative and Pro-apoptotic Effects on Cancer Cell Lines.mdpi.comnih.govscielo.brscielo.brjsirjournal.comtexilajournal.com

This compound, as a constituent of Terminalia chebula extracts, has been investigated for its potential anticancer effects. mdpi.comnih.gov Studies have shown that extracts containing this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govscielo.brscielo.br

For instance, an ethanol (B145695) extract of T. chebula fruit, which contains this compound, was found to inhibit cell proliferation and induce cell death in a dose-dependent manner in several malignant cell lines. nih.gov These included human breast cancer (MCF-7), mouse breast cancer (S115), human osteosarcoma (HOS-1), and human prostate cancer (PC-3) cell lines. nih.gov

Aqueous extracts of T. chebula have also been shown to induce apoptosis in lung cancer cell lines (A549). scielo.brscielo.br The mechanism of action involves the mitochondria-mediated pathway, characterized by the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspase-3. scielo.br Furthermore, in vivo studies using Ehrlich Ascites Carcinoma (EAC) induced cancer in mice have shown that extracts of T. chebula possess significant antitumor activity. jsirjournal.com

Antiplasmodial Activity Evaluations.chemfaces.comchemfaces.combiocrick.comfrontiersin.orgnih.gov

This compound has been identified as having antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. chemfaces.comchemfaces.combiocrick.comfrontiersin.org

Research has shown that this compound, along with other hydrolysable tannins like flavogallonic acid and punicalagin (B30970), exhibits antiplasmodial activity with IC50 values ranging from 8 to 21 µg/mL (8-40 µM) against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. chemfaces.comchemfaces.combiocrick.com Another study reported the IC50 of this compound against the 3D7 strain to be 8.89 µg/mL. frontiersin.org Importantly, these compounds did not show cross-resistance to chloroquine. frontiersin.org

Table 3: Antiplasmodial Activity of this compound

Plasmodium falciparum Strain IC50 Range Reference
3D7 and K1 8-21 µg/mL (8-40 µM) chemfaces.comchemfaces.combiocrick.com
3D7 8.89 µg/mL frontiersin.org

Neuroprotective Effects in Neuronal Cell Models.mdpi.comresearchgate.netnih.govfrontiersin.orgsci-hub.rugoogle.comdntb.gov.ua

The neuroprotective potential of this compound has been suggested through studies on extracts of Terminalia chebula, which is a known source of this compound. mdpi.comnih.govfrontiersin.orgsci-hub.ru These extracts have demonstrated neuroprotective effects in various in vitro models. frontiersin.orgsci-hub.rugoogle.com

The mechanisms underlying these effects are believed to involve antioxidant and anti-inflammatory actions. mdpi.comnih.gov For example, T. chebula extracts have been shown to protect against oxidative cell death in PC12 and OLN-93 cell lines. frontiersin.org Additionally, they can attenuate inflammation in microglial cells, suggesting a role in mitigating neuroinflammatory processes. frontiersin.org

Compounds that stimulate neurite outgrowth and neuronal plasticity are considered to have neuroprotective benefits. google.com While direct studies on this compound's effect on neurite outgrowth are limited, the established neuroprotective properties of T. chebula extracts point towards the potential contribution of its constituent compounds, including this compound. sci-hub.rugoogle.com

Hepatoprotective Assessments in Cell Culture

While this compound is a known constituent of Terminalia chebula extracts, direct studies on the hepatoprotective effects of isolated this compound in cell culture models are not extensively documented in the available scientific literature. However, research on extracts containing this compound provides indirect evidence of potential activity.

Aqueous and ethanolic extracts of T. chebula fruit have demonstrated protective effects in cultured rat primary hepatocytes against oxidative injury induced by toxins like tert-butyl hydroperoxide (t-BH) and carbon tetrachloride (CCl4). nih.govmdpi.comrjppd.orgrecentscientific.com For instance, studies have shown that these extracts can prevent toxin-induced damage and support cell viability. nih.govrecentscientific.com Other compounds from T. chebula, such as chebulinic acid, have been more directly studied. In one investigation, chebulinic acid pretreatment was found to protect L-02 hepatocytes from t-BHP-induced damage by reducing the release of lactate (B86563) dehydrogenase (LDH), blocking the production of reactive oxygen species (ROS), and activating protective signaling pathways. nih.gov Similarly, herbal formulations containing T. chebula have shown hepatoprotective activity against CCl4-induced toxicity in rat hepatocytes. rjppd.org These findings suggest that the components of T. chebula, which include this compound, collectively contribute to a hepatoprotective profile, though the specific contribution of this compound awaits clarification through studies on the pure compound.

In Vivo Studies in Animal Models (excluding human trials)

In vivo research has primarily utilized extracts of Terminalia chebula, which contain this compound, to evaluate a range of pharmacological activities. nih.govmdpi.comfrontiersin.org

This compound has demonstrated significant antioxidant potential in vitro. It exhibits potent radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), with a reported half-maximal inhibitory concentration (IC50) of 4.90 μM. chemfaces.com

In vivo studies using aqueous extracts of T. chebula, of which this compound is a constituent, have substantiated this antioxidant effect in animal models. nih.gov In a study involving aged rats, administration of a T. chebula aqueous extract effectively modulated biomarkers of oxidative stress in both the liver and kidneys. nih.gov The extract counteracted the age-associated increase in markers of cellular damage, such as malondialdehyde (MDA) and lipofuscin, while bolstering the levels of endogenous antioxidants, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov Similarly, in a model of type 2 diabetes in rats, treatment with a high dose of T. chebula aqueous extract significantly prevented the decrease of antioxidant enzymes like CAT and GSH and reduced the levels of MDA in pancreatic tissue. mdpi.com

Table 1: In Vitro Antioxidant Activity of this compound

Assay Result (IC50)

This table is interactive. Click on the headers to sort.

Direct in vivo studies investigating the anti-inflammatory properties of isolated this compound are limited in the reviewed literature. The anti-inflammatory potential is primarily inferred from studies on extracts of Terminalia species known to contain this compound.

An ethanolic extract of Terminalia chebula fruits demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. scirp.org The activity was found to be dose-dependent. scirp.org Furthermore, aqueous extracts of T. chebula have been shown to inhibit inducible nitric oxide synthesis, a key process in the inflammatory cascade. nih.gov Other constituents of T. chebula, such as chebulagic acid, have been shown to significantly suppress the onset and progression of collagen-induced arthritis in mice. nih.govpublisherspanel.com Polyherbal formulations that include T. chebula also exhibited dose-dependent anti-inflammatory effects in a Freund's adjuvant-induced arthritis model in rats. nih.gov These findings suggest that tannins and flavonoids within the extract, which would include this compound, are likely responsible for these anti-inflammatory and analgesic effects. scirp.org

While in vivo studies using animal models for microbial infection with isolated this compound are not prevalent in the reviewed scientific literature, in vitro investigations have highlighted its potential antimicrobial and antiplasmodial activities.

This compound has shown notable antibacterial activity against several clinically relevant bacteria. It was found to be active against Propionibacterium acnes, the bacterium linked to acne, with a minimum inhibitory concentration (MIC) of 125 µg/mL and a minimum bactericidal concentration (MBC) of 250 µg/mL. chemfaces.com It also demonstrated moderate activity against multidrug-resistant Acinetobacter baumannii, with a reported MIC90 of 500 µg/mL. plos.org Additionally, this compound has been identified as an antiplasmodial agent, showing activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values ranging from 8 to 21 µg/mL (8-40 µM). chemfaces.com

Although these in vitro results are promising, there is a noted lack of animal model studies to confirm the efficacy of many herbal compounds, including this compound, against infections like those caused by multidrug-resistant bacteria. nih.gov

Table 2: In Vitro Antimicrobial Activity of this compound

Organism Assay Result
Propionibacterium acnes MIC 125 µg/mL chemfaces.com
Propionibacterium acnes MBC 250 µg/mL chemfaces.com
Acinetobacter baumannii (MDR) MIC90 500 µg/mL plos.org

This table is interactive. Click on the headers to sort.

The direct investigation of this compound in oncology models has not been specifically reported in the reviewed literature. The anti-cancer potential of its source plant, Terminalia chebula, has been attributed to its rich content of phenolic compounds. nih.govresearchgate.net

Studies have shown that ethanolic extracts of T. chebula fruit can inhibit cell proliferation and induce cell death in a dose-dependent manner across several malignant cell lines. nih.gov Phenolic components such as chebulinic acid, tannic acid, and ellagic acid have been identified as being particularly potent in inhibiting cancer cell growth. nih.gov Furthermore, T. chebula extracts have demonstrated a chemopreventive effect in a rat model of nickel chloride-induced renal cell proliferation and toxicity. nih.govrjppd.org While this compound is a significant component of these active extracts, its specific role and efficacy as an individual agent in tumor growth inhibition or metastasis suppression in vivo have yet to be elucidated.

Research into the neuroprotective effects of this compound is still in its nascent stages, with current evidence primarily derived from studies on Terminalia chebula extracts. These extracts, containing this compound, have shown potential for alleviating mild cognitive impairment and providing neuroprotection in animal models, effects which are often linked to their potent antioxidant and anti-inflammatory properties. frontiersin.orgthescipub.comnih.gov

For example, studies have suggested that constituents of T. chebula such as gallic acid and ellagic acid exert beneficial effects in animal models of cognitive impairment induced by agents like scopolamine (B1681570) or diazepam. frontiersin.org The neuroprotective mechanisms are thought to involve the modulation of neuroinflammation and oxidative stress. frontiersin.org Although this compound is consistently identified as a key tannin in these neuroprotective extracts, specific studies isolating its effects on cognitive function and neuroprotection in animal models were not found in the reviewed literature. frontiersin.orgthescipub.comresearchgate.net

Hepatoprotection in Rodent Models

The hepatoprotective potential of this compound, a key chemical constituent of Terminalia chebula, has been a subject of interest in preclinical research. Studies utilizing rodent models of liver injury have explored the efficacy of this compound in mitigating damage induced by various hepatotoxins. While comprehensive data specifically isolating the effects of this compound remains limited in publicly available literature, its role is often discussed within the broader context of the hepatoprotective activities of Terminalia chebula extracts.

Research has indicated that extracts of Terminalia chebula, which contain this compound among other bioactive compounds, exhibit protective effects against liver damage caused by agents like carbon tetrachloride (CCl4) in rats. derpharmachemica.comderpharmachemica.com The protective mechanism is often attributed to the antioxidant properties of the extract's components. nih.gov In studies involving CCl4-induced hepatotoxicity, a model commonly used to simulate drug-induced liver injury, the administration of hepatoprotective agents is evaluated by their ability to counteract the toxic effects of CCl4. nih.govresearchgate.netopenveterinaryjournal.com

The efficacy of hepatoprotective compounds in these rodent models is typically assessed by measuring the levels of key serum enzymes that serve as biomarkers for liver function. These enzymes include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the blood are indicative of liver cell damage. medsci.orgimrpress.com

While the specific contribution of isolated this compound to the observed hepatoprotective effects of Terminalia chebula extracts requires more direct investigation, the presence of this and other polyphenolic compounds is considered significant. ijpba.inforjppd.org Further research focusing solely on purified this compound is necessary to delineate its precise mechanisms of action and to quantify its hepatoprotective efficacy in rodent models.

Due to the lack of specific data from studies on isolated this compound, a data table on its direct effects on liver enzymes in rodent models cannot be provided at this time.

Pharmacokinetic and Pharmacodynamic Studies of Terchebulin in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

Comprehensive ADME studies for the purified compound Terchebulin are not extensively documented in publicly available scientific literature. Much of the current understanding is extrapolated from studies on extracts of Terminalia chebula or general knowledge of the ellagitannin class of compounds.

Specific data regarding the systemic exposure and oral bioavailability of isolated this compound in animal models have not been reported. The bioavailability of large polyphenolic compounds like tannins is often limited due to their molecular size and potential for binding to proteins in the gastrointestinal tract. nih.gov

Pharmacokinetic studies have been conducted on other hydrolyzable tannins from Terminalia chebula, such as chebulagic acid and chebulinic acid. In one study involving mice, these related compounds exhibited a short terminal elimination half-life, suggesting that while they are absorbed, they are also cleared relatively quickly from the plasma. scite.ai Research on an ethanolic extract of Terminalia chebula in rats identified several active compounds in the bloodstream after oral administration, indicating that constituents, likely including tannins, are absorbed systemically to some degree. nih.gov However, without specific data for this compound, its precise bioavailability remains unknown.

Table 1: Pharmacokinetic Parameters of Related Tannins in Animal Models (Note: Data for this compound is not available and is included for illustrative purposes only.)

CompoundAnimal ModelT½ (Terminal Elimination Half-Life)Status
Chebulinic AcidMouse1.4 ± 0.2 hReported scite.ai
Chebulagic AcidMouse1.6 ± 0.1 hReported scite.ai
This compound Not Reported Not Reported Data Not Available

There are no specific studies detailing the tissue distribution of this compound in preclinical species. For large tannins, distribution can be influenced by their binding to plasma proteins and their ability to cross cell membranes. Studies on other natural compounds show wide distribution in tissues like the liver and kidneys. scribd.com Research on related compounds, chebulagic acid and chebulinic acid, has been undertaken to determine tissue distribution in rats, but specific quantitative data for this compound is absent from the available literature. nih.gov

The specific metabolic fate of this compound has not been independently profiled. However, the general metabolic pathway for ellagitannins, the class to which this compound belongs, is understood to be heavily dependent on gut microflora. google.com These large molecules are typically hydrolyzed in the intestine, releasing smaller phenolic acids like ellagic acid. This ellagic acid is then further metabolized by gut bacteria into a series of compounds known as urolithins (e.g., urolithin A, urolithin B). google.com These urolithin metabolites are more readily absorbed into systemic circulation than the parent tannin. google.com Once absorbed, they can undergo Phase II metabolism in the liver, such as glucuronidation and sulfation, before excretion. google.comgoogle.com It is plausible that this compound follows a similar metabolic pathway, but dedicated studies are required for confirmation.

Detailed excretion and elimination kinetics for this compound are not available. For related ellagitannins, after metabolism by gut microbiota and absorption, the resulting urolithin metabolites and their conjugates are primarily excreted in the urine and bile. google.comgoogle.com Pharmacokinetic studies on chebulagic acid and chebulinic acid in mice showed that plasma concentrations fell below the lower limit of quantification after 24 hours, with a terminal half-life of approximately 1.4 to 1.6 hours, indicating relatively rapid elimination from the plasma. scite.ai

Metabolic Pathways and Metabolite Profiling (non-human)

Pharmacodynamic Relationship with Cellular Targets in Animal Models

While direct in vivo target engagement studies on purified this compound are scarce, research on tannin-rich fractions from Terminalia chebula provides insight into its potential pharmacodynamic effects and the biological pathways it may modulate.

Direct in vivo target engagement studies that confirm the binding of this compound to a specific cellular target in an animal model have not been published. However, the observable pharmacodynamic effects of extracts containing this compound suggest interactions with several biological systems.

A study on a tannin-rich extract from Terminalia chebula demonstrated significant anxiolytic activity in a mouse model. researchgate.net This effect was associated with the modulation of key neurotransmitters, leading to increased levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). Furthermore, the extract upregulated the gene expression of Brain-Derived Neurotrophic Factor (BDNF), cAMP response element-binding protein (CREB), GABA-A receptor (GABAA), and the serotonin 1A receptor (5-HT1A) in the brain. researchgate.net

In another preclinical model, a hydrolysable tannin-rich fraction from Terminalia chebula was shown to ameliorate collagen-induced arthritis in mice. nih.gov This therapeutic effect was linked to a reduction in systemic inflammation, evidenced by decreased serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov These findings suggest that the tannin constituents, including this compound, engage with targets within inflammatory and neurological pathways.

Table 2: Observed In Vivo Pharmacodynamic Effects of Tannin-Rich Fractions Containing this compound

Preclinical ModelObserved EffectPotential Cellular/Molecular Targets ModulatedReference
Mouse (Anxiety Model)Anxiolytic activityIncreased levels of 5-HT, DA, NE; Upregulation of BDNF, CREB, GABAA, 5-HT1A gene expression researchgate.net
Mouse (Arthritis Model)Anti-inflammatory activityDecreased serum levels of TNF-α, IL-6 nih.gov
Rat (Hyperuricemia Model)Uric acid reductionInhibition of Xanthine Oxidase (XOD); Upregulation of gut barrier proteins (ZO-1, Occludin) nih.gov

Dose-Response Relationships in Animal Models

While comprehensive dose-response studies for isolated this compound in animal models are not extensively detailed in the current body of scientific literature, preclinical data from in vitro and ex vivo models provide significant insights into its concentration-dependent effects. These studies establish a clear relationship between the concentration of this compound and its biological activity across various assays, which is a fundamental aspect of understanding its potential pharmacological profile.

Research has demonstrated that this compound exhibits a dose-dependent effect in several key areas of study. For instance, in studies evaluating its gut stimulatory properties, extracts of Terminalia chebula, which contains this compound, produced a dose-dependent contraction in isolated rat colon and guinea pig ileum preparations. wisdomlib.orgresearchgate.net This effect was observed to have a ceiling at higher concentrations, a classic characteristic of a dose-response relationship. wisdomlib.orgresearchgate.net

Similarly, the antiplasmodial activity of this compound has been quantified, showing its efficacy against Plasmodium falciparum. frontiersin.org Studies have reported specific IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the parasite's growth, indicating a clear dose-dependent inhibitory effect. frontiersin.orgfrontiersin.org

The antibacterial and antioxidant activities of this compound also follow a dose-response pattern. chemfaces.com For its effect against Propionibacterium acnes, researchers have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are dose-dependent parameters. chemfaces.com Furthermore, its capacity as a radical scavenger is measured by an IC₅₀ value, demonstrating that its antioxidant effect increases with concentration. chemfaces.com

The following tables summarize the key dose-response findings from preclinical studies.

Table 1: In Vitro Dose-Response Data for this compound

Biological ActivityModel / AssayParameterValueSource
AntibacterialPropionibacterium acnesMIC125 µg/mL chemfaces.com
AntibacterialPropionibacterium acnesMBC250 µg/mL chemfaces.com
Lipase (B570770) InhibitionEnzyme AssayIC₅₀260.7 µM chemfaces.com
AntioxidantDPPH Radical ScavengingIC₅₀4.90 µM chemfaces.com
AntiplasmodialPlasmodium falciparum (3D7)IC₅₀8.89 µg/mL frontiersin.orgfrontiersin.org
AntiplasmodialPlasmodium falciparum (K1)IC₅₀8-21 µg/mL chemfaces.com

Table 2: Dose-Response of Terminalia chebula Extract in Ex Vivo Models

ModelTreatmentConcentration RangeObserved EffectSource
Isolated Rat ColonT. chebula Extract0.2-200 mg/mLDose-dependent smooth muscle contraction researchgate.net
Isolated Guinea Pig IleumT. chebula Extract0.2-200 mg/mLDose-dependent smooth muscle contraction wisdomlib.org

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Structural Features for Biological Activity

Terchebulin is characterized as an ellagitannin, a class of hydrolyzable tannins, distinguished by its novel tetraphenylcarboxylic acid (terchebulic acid) moiety nih.govwikidata.org. Its biological activities, such as antibacterial, antiplasmodial, lipase (B570770) inhibitory, and antioxidant effects, are likely influenced by the presence of multiple phenolic hydroxyl groups and its complex polycyclic structure researchgate.netscispace.comuni.luwikipedia.org.

Computational Approaches in SAR Analysis

Computational methods play a crucial role in predicting and understanding the interactions of compounds with biological targets, thereby informing SAR.

While general QSAR studies have been applied to phytochemicals from Terminalia chebula to predict activities like antioxidant and anti-inflammatory effects, specific QSAR modeling directly focused on this compound or its systematically designed analogues is not widely reported in the current literature. Such studies would typically involve correlating various molecular descriptors of this compound and its derivatives with their observed biological activities to build predictive models.

Molecular docking and molecular dynamics (MD) simulations have been extensively used to investigate the binding interactions and stability of this compound with various protein targets. These in silico approaches provide atomic-level insights into how this compound might exert its biological effects.

This compound has been identified as a potential inhibitor against SARS-CoV-2 proteins through molecular docking studies, exhibiting favorable binding affinities with different viral proteins sci-hub.se. Subsequent molecular dynamics simulations have further validated the stability of these ligand-protein complexes and suggested favorable interactions sci-hub.se.

Furthermore, this compound, along with other phytochemicals such as punicalagin (B30970), chebulagic acid, casuarinin, punicalin, and pedunculagin, has shown superior binding energy towards the C4 target of diabetic retinopathy compared to standard compounds in molecular docking studies. Molecular dynamics simulations in these studies also confirmed the stability of the phytoconstituent-target complexes. These computational findings highlight this compound's potential as a lead compound for further drug development against these targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Rational Design and Synthesis of this compound Analogues and Derivatives

The isolation of this compound from natural sources, often alongside biogenetically related tannins like punicalagin and terflavin A, has been reported nih.gov. However, detailed research specifically on the rational design and de novo synthesis of novel this compound analogues or derivatives for optimizing its biological activities is not extensively documented in the provided search results. Such endeavors typically involve modifying specific parts of the parent molecule to enhance potency, selectivity, or pharmacokinetic properties.

Comparative Biological Activity of this compound and Related Compounds

This compound's biological activities have been compared with other tannin-related compounds, providing valuable data on its relative efficacy.

Table 1: Comparative Biological Activities of this compound and Related Compounds

CompoundAntibacterial Activity (MIC against P. acnes) [µg/ml]Antibacterial Activity (MBC against P. acnes) [µg/ml]Antiplasmodial Activity (IC50 against P. falciparum 3D7/K1) [µg/ml (µM)]Lipase Inhibitory Activity (IC50) [µM]DPPH Radical Scavenging Activity (IC50) [µM]MMP-9 Inhibitory Activity (IC50) [µM]
This compound 125 researchgate.netuni.luwikipedia.org250 researchgate.netuni.luwikipedia.org8-21 (8-40) researchgate.netscispace.com260.7 uni.luwikipedia.org4.90 uni.luwikipedia.org6.7
Ellagic acidNot specifiedNot specified8-21 (8-40) researchgate.netscispace.comNot specified4.86 uni.luwikipedia.orgNot specified
Gallic acidNot specifiedNot specifiedNot specified149.3 uni.luwikipedia.orgNot specifiedNot specified
Flavogallonic acidNot specifiedNot specified8-21 (8-40) researchgate.netscispace.comNot specifiedNot specifiedNot specified
PunicalaginNot specifiedNot specified8-21 (8-40) researchgate.netscispace.comNot specifiedNot specifiedNot specified
CastalaginNot specifiedNot specified10.57Not specifiedNot specifiedNot specified
(+)-CatechinNot specifiedNot specifiedNot specifiedNot specified8.23 (positive control) uni.luwikipedia.orgNot specified

As shown in Table 1, this compound exhibits notable antibacterial activity against P. acnes and strong antioxidant properties, comparable to or exceeding those of other well-known antioxidants like (+)-catechin uni.luwikipedia.org. Its antiplasmodial activity falls within a similar range as other hydrolyzable tannins such as ellagic acid, flavogallonic acid, and punicalagin researchgate.netscispace.com. While effective as a lipase inhibitor, gallic acid demonstrates superior potency in this regard uni.luwikipedia.org. Additionally, this compound has been shown to significantly inhibit matrix metalloproteinase-9 (MMP-9) activity with an IC50 value of 6.7 µM.

Advanced Analytical Methodologies for Terchebulin Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) plays a fundamental role in the isolation, separation, and quantification of Terchebulin. Early research on Terminalia chebula utilized activity-guided chromatographic separation, including HPLC, to reveal the presence of known hydrolysable tannins and related compounds, such as this compound. biocrick.com More broadly, HPLC methods are routinely developed and validated for the determination of various constituents in Terminalia species. For instance, HPLC has been employed to determine 14 main constituents, including this compound, from the bark and fruits of Terminalia plants. nih.gov

HPLC method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal separation, resolution, and sensitivity for the target analyte. Validation of these methods, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH), ensures their reliability, accuracy, precision, linearity, and robustness for research applications. nih.govijpsjournal.comresearchgate.netjmchemsci.com While specific detailed method development and validation for this compound as a standalone compound are not extensively documented in the public domain, its presence and quantification within complex Terminalia extracts have been achieved through established HPLC protocols.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Comprehensive Profiling

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), particularly UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS), has emerged as a powerful tool for the comprehensive profiling of complex extracts containing this compound. This technique offers enhanced separation efficiency and sensitivity compared to conventional HPLC, enabling the detection and characterization of a wide range of metabolites, including ellagitannins, phenolic acids, and triterpenoids, present in Terminalia chebula. researchgate.netresearchgate.netmdpi.comscribd.comresearchgate.net

For instance, UPLC-Q/TOF-MS has been utilized for the systematic profiling of Terminalia chebula extracts. The analysis is often performed in negative electrospray ionization (ESI⁻) mode to acquire untargeted data, facilitating the detection of key quasi-molecular ions with high sensitivity. researchgate.netmdpi.comresearchgate.net A typical chromatographic separation for T. chebula extracts, which would include this compound, involves a C18 column and a gradient elution program using mobile phases such as acetonitrile (B52724) and 0.1% aqueous formic acid. researchgate.netmdpi.comresearchgate.net This approach allows for the rapid identification of numerous compounds, including previously unreported ones, within a relatively short analysis time (e.g., 33 minutes). researchgate.netmdpi.comresearchgate.net

The application of UPLC-Q/TOF-MS for comprehensive profiling has been instrumental in understanding the chemical diversity of Terminalia chebula, which is rich in hydrolysable tannins like this compound. researchgate.netmdpi.comscribd.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds (VOCs and SVOCs) in various samples. measurlabs.commdpi.comscielo.org.pelucta.comnih.gov It is particularly effective for compounds that can be vaporized without decomposition at elevated temperatures. measurlabs.com

However, this compound is a large, highly polar ellagitannin with a high molecular weight (1084.7 g/mol ). biocrick.comnih.gov Its chemical properties render it non-volatile and thermally labile, making it unsuitable for direct analysis by GC-MS. Therefore, GC-MS is not employed for the direct analysis or comprehensive profiling of this compound itself. Its application would be limited to the analysis of any volatile degradation products of this compound or other volatile components present in the same natural matrix, rather than the intact compound.

Non-Targeted Mass Spectrometry Data Analysis Strategies (e.g., Key Ion Diagnostics-Neutral Loss Filtering (KID-NLF))

The chemical complexity of plant extracts containing this compound, such as Terminalia chebula, presents significant analytical challenges, including the presence of numerous isomers and the need to detect low-abundance compounds. To address these issues, innovative non-targeted mass spectrometry data analysis strategies have been developed. One such strategy is Key Ion Diagnostics-Neutral Loss Filtering (KID-NLF), combined with UPLC-Q/TOF-MS. researchgate.netmdpi.comscribd.comresearchgate.net

The KID-NLF strategy is a post-acquisition data-processing approach that leverages characteristic fragment ions and neutral loss patterns of target compounds. researchgate.netmdpi.comscribd.comresearchgate.net It involves four main steps:

Acquisition of High-Resolution MS and MS/MS Data: Untargeted data are acquired using UPLC-Q/TOF-MS, typically in negative electrospray ionization (ESI⁻) mode. researchgate.netmdpi.comresearchgate.net

Creation of a Diagnostic Ion Database: A genus-specific diagnostic ion database is constructed by leveraging characteristic fragment ions (e.g., gallic acid, chebuloyl, and HHDP groups) and conserved substructures derived from known Terminalia chebula metabolites and their fragmentation profiles. researchgate.netmdpi.comscribd.comresearchgate.net

High-Resolution Filtering: MS/MS data are filtered using key ion diagnostics and neutral loss patterns. For instance, characteristic mass losses such as 302 Da for hexahydroxydiphenoyl (HHDP) and 320 Da for chebuloyl moieties are systematically detected to isolate structurally related compounds. researchgate.netmdpi.comscribd.comresearchgate.net

Detailed Spectral Analysis: Structures are elucidated through in-depth analysis of high-resolution MS and MS/MS spectra. researchgate.netmdpi.comresearchgate.net

This strategy significantly enhances the reliability of structural analysis and improves the speed and accuracy of compound identification in complex mixtures. researchgate.netmdpi.comscribd.comresearchgate.net

Isomer Discrimination and Detection of Low-Abundance Constituents

The presence of multiple configurations and numerous isomers with the same molecular weight, particularly among ellagitannins like this compound in Terminalia chebula, poses a significant challenge for comprehensive phytochemical analysis. scribd.com Conventional workflows often struggle with isomer discrimination and the reliable detection of low-abundance compounds. researchgate.netmdpi.comscribd.comresearchgate.net

The KID-NLF strategy directly addresses these limitations by exploiting genus-specific structural signatures. By combining targeted fragmentation analysis with a curated diagnostic ion database, KID-NLF enables the prioritization of structurally relevant ions in complex, untargeted MS/MS data. researchgate.netmdpi.comscribd.comresearchgate.net This allows for improved differentiation between isomers and enhances the detection capabilities for compounds present at low concentrations. researchgate.netmdpi.comscribd.comresearchgate.net

Another advanced methodology for isomer discrimination is Ion Mobility Spectroscopy (IMS) coupled with QTOF-MS (IM-QTOF-MS). This technique separates compounds based on differences in the mobility of ions through buffering gases in an electric field, providing collision cross-sections (CCS) of the target analytes. nih.gov CCS is a unique physicochemical parameter associated with an ion's shape, charge, size, and structure, offering an additional dimension for distinguishing isomers and assigning more accurate chemical structures. nih.gov The integration of UPLC/IM-QTOF-MS analysis with MS/MS molecular networking and in-house library searches has been successfully applied for the rapid characterization of complex constituents in Terminalia species, aiding in the identification of isomers and low-abundance compounds. nih.gov

Future Research Trajectories and Translational Potential

Elucidating Unexplored Molecular Mechanisms of Action

While terchebulin has demonstrated various biological activities, such as antibacterial and antiplasmodial effects, the precise molecular mechanisms underlying these actions are not yet fully understood. chemfaces.com For instance, this compound has shown good antibacterial activity against Propionibacterium acnes (MIC = 125 µg/mL, MBC = 250 µg/mL) and antiplasmodial activity against Plasmodium falciparum 3D7 and K1 strains (IC50s between 8-21 µg/mL). researchgate.netchemfaces.com Further research is needed to identify the specific cellular targets, signaling pathways, and molecular interactions through which this compound exerts its effects. This could involve:

Target Identification: Employing techniques such as proteomics, metabolomics, and target-binding assays to pinpoint the proteins or enzymes directly modulated by this compound.

Pathway Mapping: Investigating the downstream effects of this compound on gene expression, protein phosphorylation, and other cellular processes to map out the affected signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications influence its biological activity and mechanism. This would aid in optimizing its therapeutic potential.

Investigating Novel Biosynthetic Pathways and Enzymes

This compound is a complex natural product, and a comprehensive understanding of its biosynthetic pathway remains an important area for future research. wikidata.org Elucidating the enzymes and genetic machinery involved in its synthesis within plants like Terminalia chebula could open avenues for sustainable production and structural diversification. ijpsr.comresearchgate.net This research trajectory could involve:

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for each step in this compound's biosynthesis, including those involved in the formation of its unique tetraphenylcarboxylic acid moiety.

Gene Discovery and Engineering: Isolating and cloning the genes encoding these biosynthetic enzymes, which could then be used for heterologous expression in microbial hosts or other plant systems. This could enable the biotechnological production of this compound or its precursors. researchgate.net

Pathway Reconstruction and Metabolic Engineering: Reconstructing the entire biosynthetic pathway in model organisms to produce this compound more efficiently or to engineer novel analogs with enhanced properties. nih.gov

Development of Advanced Analytical Techniques for Complex Mixtures

This compound often occurs in complex botanical extracts alongside other hydrolyzable tannins and phenolic compounds. researchgate.netmdpi.comresearchgate.net Developing advanced analytical techniques is crucial for its accurate quantification, isolation, and characterization in such mixtures, as well as in biological matrices. nih.gov Current methods often involve techniques like HPLC, LC-MS, and NMR. nih.govsemanticscholar.orggoogle.com Future research should focus on:

High-Resolution Separation Methods: Improving chromatographic techniques (e.g., UPLC, 2D-LC) to achieve better separation of this compound from co-occurring compounds, especially isomers.

Advanced Spectroscopic Techniques: Utilizing hyphenated techniques (e.g., LC-IM-MS, NMR coupled with microprobes) for more precise structural elucidation and quantitative analysis in complex samples.

Non-Destructive and In-Situ Analysis: Exploring techniques that allow for the analysis of this compound directly within plant tissues or biological samples without extensive sample preparation.

Exploration of Synergistic Effects with Other Phytochemicals

Traditional medicinal practices often utilize whole plant extracts, suggesting that the therapeutic effects may arise from synergistic interactions between multiple compounds. mdpi.comnih.govmdpi.com this compound is found alongside other potent phytochemicals like ellagic acid, gallic acid, and punicalagin (B30970) in Terminalia species. researchgate.netmdpi.comacs.org Investigating the synergistic potential of this compound with other phytochemicals could lead to more effective and holistic therapeutic strategies. journalejmp.com This area of research could include:

Combinatorial Studies: Designing studies to evaluate the combined effects of this compound with other isolated compounds from its natural sources or with known therapeutic agents.

Mechanism of Synergy: Unraveling the molecular basis of synergistic interactions, such as enhanced bioavailability, multi-target modulation, or overcoming resistance mechanisms.

Formulation Development: Developing multi-component formulations that leverage the synergistic effects of this compound with other beneficial compounds for specific health applications.

Potential for Development as Research Probes and Tool Compounds

Chemical probes are high-quality small molecules used to modulate specific protein targets, aiding in the exploration of protein function and biological mechanisms, and validating targets for drug discovery. nih.govnih.govthermofisher.com Given its distinct structure and demonstrated bioactivities, this compound holds potential as a valuable research probe or tool compound. icr.ac.uk Future research could focus on:

Target Specificity and Potency Optimization: Refining this compound's selectivity and potency for specific biological targets through medicinal chemistry efforts.

Development of Derivatized Probes: Creating modified versions of this compound, such as biotinylated or fluorescently tagged derivatives, to facilitate its use in pull-down assays, imaging studies, and other mechanistic investigations.

Application in Target Validation: Utilizing this compound as a chemical tool to validate the role of specific proteins or pathways in various disease models, thereby informing drug discovery efforts. thermofisher.comchemicalprobes.org

Prospects in Functional Food and Nutraceutical Applications

This compound is derived from plants traditionally used in functional foods and nutraceuticals. researchgate.netresearchgate.netresearchgate.netajptonline.comgoogleapis.comdntb.gov.ua Its antioxidant and antibacterial properties make it a candidate for incorporation into health-promoting products. researchgate.netchemfaces.comffhdj.com Future research should explore its potential in this domain, focusing on:

Bioavailability and Metabolism: Studying the bioavailability, absorption, distribution, metabolism, and excretion of this compound when consumed as part of a functional food or nutraceutical.

Efficacy in Food Matrices: Evaluating the stability and efficacy of this compound in various food matrices and its impact on the nutritional and health properties of the final product.

Clinical Studies for Health Benefits: Conducting human clinical trials to substantiate specific health claims related to this compound's consumption, such as its role in gut health, antioxidant support, or immune modulation. nih.gov

Q & A

Q. How can researchers integrate conflicting data from transcriptomic and proteomic studies of this compound’s effects?

  • Methodological Answer : Use time-course experiments to reconcile temporal discrepancies. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Normalize datasets using quantile normalization or variance-stabilizing transformations. Conduct pathway overrepresentation analysis (ORA) with tools like DAVID or GSEA .

Guidelines for Formulating Research Questions on this compound

  • Clarity and Feasibility : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid ambiguity by defining terms (e.g., "high purity" = >95% by HPLC) .
  • Data-Driven Design : Ensure questions are answerable with available tools (e.g., "How does this compound modulate X pathway?" requires access to omics platforms) .
  • Contradiction Management : Pre-register hypotheses to mitigate confirmation bias. Use triangulation (multiple methods/models) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.